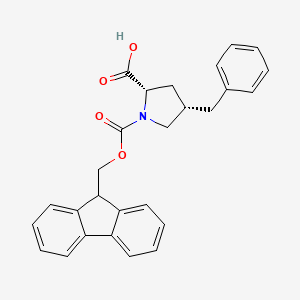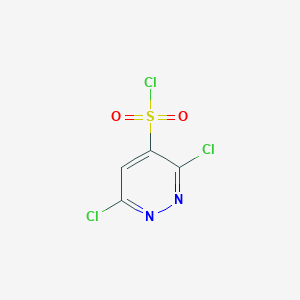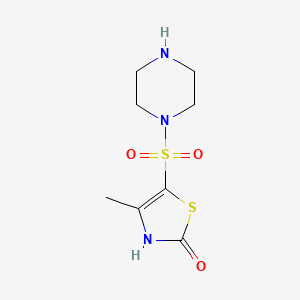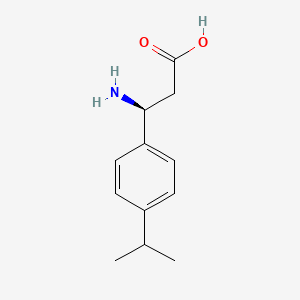
2-Fluoro-5-isocyanatobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3FN2O It is a fluorinated aromatic isocyanate, characterized by the presence of both a fluorine atom and an isocyanate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-isocyanatobenzonitrile typically involves the introduction of the isocyanate group to a fluorinated aromatic precursor. One common method is the reaction of 2-fluoro-5-aminobenzonitrile with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
2-Fluoro-5-aminobenzonitrile+Phosgene→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure safety and efficiency, given the hazardous nature of phosgene. Alternative methods may include the use of safer phosgene substitutes or the development of catalytic processes to minimize by-products and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-5-isocyanatobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Amines: For the formation of ureas, reactions are typically carried out at room temperature or slightly elevated temperatures.
Alcohols and Thiols: Reactions with alcohols and thiols to form carbamates and thiocarbamates often require the presence of a base to neutralize the generated hydrogen chloride.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
2-Fluoro-5-isocyanatobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea linkages.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which 2-Fluoro-5-isocyanatobenzonitrile exerts its effects is primarily through the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The fluorine atom can influence the electronic properties of the molecule, potentially enhancing its reactivity and selectivity in certain reactions.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can modify amino acid residues, particularly those containing nucleophilic side chains such as lysine and cysteine.
Receptors: It can interact with receptor sites, potentially modulating their activity through covalent modification.
Comparación Con Compuestos Similares
2-Fluoro-5-isocyanatobenzonitrile can be compared with other fluorinated aromatic isocyanates, such as:
- 2-Fluoro-4-isocyanatobenzonitrile
- 2-Fluoro-6-isocyanatobenzonitrile
- 3-Fluoro-5-isocyanatobenzonitrile
Uniqueness:
- Position of Substituents: The specific positioning of the fluorine and isocyanate groups on the benzene ring can significantly influence the compound’s reactivity and selectivity.
- Electronic Effects: The presence of the fluorine atom can enhance the electrophilicity of the isocyanate group, potentially making this compound more reactive compared to its non-fluorinated counterparts.
Propiedades
Fórmula molecular |
C8H3FN2O |
|---|---|
Peso molecular |
162.12 g/mol |
Nombre IUPAC |
2-fluoro-5-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-8-2-1-7(11-5-12)3-6(8)4-10/h1-3H |
Clave InChI |
GXUMDKKEXDQAIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=C=O)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)


![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B12830861.png)


![1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830876.png)
![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)



